2(5H)-Furanone, 3-methyl-5-propyl-
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Overview
Description
2(5H)-Furanone, 3-methyl-5-propyl- is a heterocyclic organic compound that belongs to the furanone family It is characterized by a furan ring with a lactone structure, which includes a methyl group at the 3-position and a propyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-methyl-5-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3-methyl-5-propyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of 2(5H)-Furanone, 3-methyl-5-propyl- often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-methyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-5-propyl-2-furanone carboxylic acid.
Reduction: Formation of 3-methyl-5-propyl-dihydrofuranone.
Substitution: Formation of halogenated furanones or other substituted derivatives.
Scientific Research Applications
2(5H)-Furanone, 3-methyl-5-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical processes. Its lactone structure allows it to form stable complexes with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3-methyl-5-butyl-
- 2(5H)-Furanone, 3-methyl-5-ethyl-
- 2(5H)-Furanone, 3-methyl-5-isopropyl-
Uniqueness
2(5H)-Furanone, 3-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54439-35-9 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methyl-2-propyl-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2/c1-3-4-7-5-6(2)8(9)10-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
ZRFXWQZTKYPDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C=C(C(=O)O1)C |
Origin of Product |
United States |
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